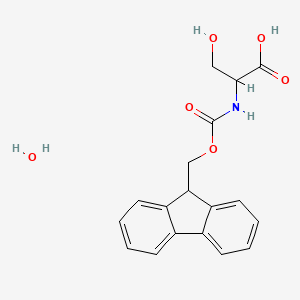

N-Fmoc-L-serine Hydrate

Description

Historical Evolution of Fmoc-Based Protection Strategies

The Fmoc group, introduced by Louis Carpino in 1972, addressed critical limitations in mid-20th-century peptide synthesis. Prior strategies relied on acid-labile tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which required harsh deprotection conditions incompatible with acid-sensitive residues. Carpino’s innovation leveraged the fluorene moiety’s steric bulk and electron-withdrawing properties to create a base-labile carbamate protecting group.

Early adoption faced challenges due to Fmoc-Cl’s moisture sensitivity and competing oligomerization during activation. These were mitigated through derivatives like Fmoc-O-succinimidyl carbonate (Fmoc-OSu), which improved stability and coupling efficiency. By the 1980s, Fmoc chemistry surpassed Boc methods in solid-phase peptide synthesis (SPPS) due to its orthogonal compatibility with tBu ethers and esters, enabling iterative deprotection under mild basic conditions.

Table 1: Comparative Properties of Amino-Protecting Groups

| Group | Deprotection Reagent | Stability Profile | Orthogonal Partners |

|---|---|---|---|

| Fmoc | Piperidine (20–50%) | Base-sensitive, acid-stable | tBu, Trt, Dde |

| Boc | TFA (25–95%) | Acid-sensitive, base-stable | Bn, Alloc |

| Cbz | H₂/Pd-C | Hydrogenolysis-sensitive | tBu, Fmoc |

Role of N-Fmoc-L-serine Hydrate in Orthogonal Protecting Group Systems

This compound (C₁₈H₁₉NO₆·H₂O) exemplifies the synergy between Fmoc chemistry and hydroxyl protection strategies. The hydrate form enhances crystallinity, improving handling in automated synthesizers compared to anhydrous variants. Its orthogonal utility arises from three key features:

- Base-Labile α-Amino Protection : The Fmoc group cleaves via β-elimination under piperidine treatment (20–50% in DMF), generating a dibenzofulvene-piperidine adduct while preserving acid-labile side-chain protections like tBu ethers.

- Hydroxyl Reactivity Management : Serine’s β-hydroxyl group requires temporary protection during coupling. When using this compound, standard practice employs tert-butyldimethylsilyl (TBDMS) or trityl groups, removed selectively post-synthesis for phosphorylation or glycosylation.

- Hydrate Stability : The water of crystallization reduces hygroscopicity, critical for long-term storage and reproducible coupling yields in SPPS.

Table 2: Synthetic Applications of this compound

The compound’s versatility is demonstrated in automated synthesizers, where it enables iterative coupling cycles with >99.5% efficiency even in 50-mer peptides. Recent advances exploit its crystalline nature for microwave-assisted synthesis, reducing cycle times from 60 to 10 minutes per residue while maintaining enantiomeric purity (ee >99.8%).

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.H2O/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKTJDSARSZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of N-Fmoc-L-serine Hydrate

General Synthetic Strategy

The preparation of this compound generally involves the selective protection of the amino group of L-serine with the Fmoc group, often starting from L-serine or its derivatives. The process typically includes:

- Esterification or modification of the hydroxyl group (optional, depending on the target derivative)

- Introduction of the Fmoc protecting group onto the amino moiety

- Isolation and purification of the final this compound product

The hydrate form is usually obtained by crystallization from aqueous or mixed solvent systems.

Detailed Preparation Procedure

Based on a comprehensive analysis of literature and patent data, the following steps summarize an effective preparation method for this compound:

Step 1: Preparation of L-serine methyl ester hydrochloride

- React L-serine with methanol and thionyl chloride to form L-serine methyl ester hydrochloride.

- This step provides a reactive ester intermediate for further transformations.

Step 2: Protection of the hydroxyl group (optional)

- Convert L-serine methyl ester hydrochloride to O-tert-butyl serine methyl ester tosylate using isobutylene and an acid catalyst.

- This protection stabilizes the hydroxyl group during subsequent reactions.

Step 3: Saponification to obtain O-tert-butyl serine

- Hydrolyze the methyl ester under basic conditions (e.g., sodium carbonate solution) at room temperature for 24 hours.

- This yields O-tert-butyl serine after acidification and extraction.

Step 4: Introduction of the Fmoc group

- React O-tert-butyl serine with fluorenylmethyl chloroformate or fluorenylmethyl N-succinimidyl carbonate in a suitable solvent such as 1,4-dioxane.

- The reaction is typically carried out at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).

- After workup and purification, (S)-N-fluorenylmethoxycarbonyl-O-tert-butyl serine is obtained as a white solid.

Step 5: Deprotection and isolation of this compound

- The O-tert-butyl protecting group is removed under acidic conditions (e.g., treatment with hydrochloric acid).

- The resulting N-Fmoc-L-serine is isolated and crystallized, often from aqueous solvents, yielding the hydrate form.

Alternative One-Pot Synthesis and Drying Techniques

Recent scalable methods have been developed to streamline the synthesis and improve purity and yield:

- One-pot synthesis : Combining phosphorylation and Fmoc protection steps in a single reaction vessel reduces handling and purification steps.

- Azeotropic drying : To reduce water content in Fmoc-L-serine starting material (which can be up to 8 wt %), cycles of distillation and dilution with tetrahydrofuran (THF) are employed to achieve water levels below 0.7 wt %, improving reaction yields.

- Use of solvents : THF and 2-methyltetrahydrofuran (2-MeTHF) are commonly used solvents. The latter offers advantages due to its hydrophobic nature, reducing the need for drying agents.

- Temperature control : Reactions are often conducted at low temperatures (−15 to 0 °C) to control reactivity and improve selectivity.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | L-serine + methanol + thionyl chloride | Room temperature | Several hours | Not specified | Forms L-serine methyl ester hydrochloride |

| Hydroxyl protection | Isobutylene + acid catalyst | −7 °C to room temp | 72 hours | ~90-95 | Forms O-tert-butyl serine methyl ester |

| Saponification | 10% sodium carbonate solution | Room temperature | 24 hours | High | Hydrolysis to O-tert-butyl serine |

| Fmoc protection | Fluorenylmethyl chloroformate or N-succinimidyl carbonate | Room temperature | 24 hours | ~90 | Forms N-Fmoc-O-tert-butyl serine |

| Deprotection and isolation | Acidic hydrolysis (HCl) | 0 to room temperature | Several hours | Not specified | Yields this compound |

| Azeotropic drying (optional) | THF distillation/dilution cycles | 70 °C (distillation) | Multiple cycles | Water < 0.7 wt % | Improves purity and yield |

Analysis of Preparation Methods

- The multi-step protection and deprotection strategy allows selective functionalization of the amino and hydroxyl groups of serine.

- Use of tert-butyl protection for the hydroxyl group prevents side reactions during Fmoc introduction.

- The Fmoc group is introduced efficiently using fluorenylmethyl chloroformate or its N-succinimidyl carbonate derivative.

- The saponification and acid deprotection steps are straightforward and yield the desired this compound in high purity.

- Azeotropic drying and solvent choice are critical for scale-up and reproducibility, especially in industrial settings.

- The one-pot synthesis approach and solvent optimization reduce waste and improve process efficiency.

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions to regenerate the free amine:

-

Reagents : Piperidine (20–30% v/v) in dimethylformamide (DMF).

-

Mechanism : Base-induced β-elimination, releasing CO₂ and fluorenylmethyl alcohol.

-

Kinetics : Rapid deprotection (<5 minutes) at room temperature.

This step is pivotal in solid-phase peptide synthesis (SPPS), enabling iterative peptide chain elongation .

Peptide Bond Formation

N-Fmoc-L-serine hydrate participates in peptide coupling via its carboxyl group:

-

Activating agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide).

-

Solvents : DMF or dichloromethane (DCM).

-

Coupling efficiency : >95% under optimized conditions.

The hydroxyl group of serine can engage in hydrogen bonding, influencing reaction rates and regioselectivity .

| Coupling Reaction Metrics | Values |

|---|---|

| Typical reaction time | 1–2 hours |

| Temperature | Room temperature |

| Side reactions | Minimal (<2% racemization) when using HOBt (hydroxybenzotriazole) |

Side-Chain Reactivity and Modifications

The unprotected hydroxyl group enables selective derivatization:

-

Phosphorylation : Serine hydroxyl reacts with phosphorylating agents (e.g., POCl₃) to form phosphoserine derivatives .

-

Glycosylation : Enzymatic or chemical glycosylation at the hydroxyl position .

-

Oxidation : Controlled oxidation to form dehydroalanine under specific conditions .

These modifications expand utility in synthesizing post-translationally modified peptides .

Stability and Side Reactions

| Physical Properties | Values |

|---|---|

| Melting point | 104–106°C |

| Solubility | DMF, DCM, methanol; sparingly soluble in water |

| Optical rotation (α) | -12.5° (c=1% in DMF) |

Scientific Research Applications

Peptide Synthesis

N-Fmoc-L-serine hydrate serves as a crucial building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protection group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences. This method is particularly advantageous for synthesizing peptides that include post-translational modifications or non-standard amino acids.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the successful incorporation of N-Fmoc-L-serine into bioactive peptides that exhibit antimicrobial properties. These peptides can be utilized in drug development and therapeutic applications targeting bacterial infections .

Supramolecular Chemistry

This compound plays a significant role in the formation of supramolecular structures. Its ability to self-assemble into hydrogels makes it valuable for creating biomimetic materials that mimic natural tissues.

Applications in Hydrogel Formation

Hydrogels formed from N-Fmoc-L-serine exhibit unique mechanical properties and biocompatibility, making them suitable for soft tissue engineering, drug delivery systems, and cell encapsulation. The self-assembly process allows for the creation of three-dimensional networks that can support cellular growth and function .

| Property | N-Fmoc-L-serine Hydrogel | Traditional Hydrogels |

|---|---|---|

| Biocompatibility | High | Variable |

| Mechanical Strength | Moderate | High |

| Self-healing Properties | Yes | No |

| Application Areas | Tissue Engineering | Drug Delivery |

Biomedical Applications

The biomedical field has seen increasing interest in this compound due to its potential applications in drug delivery and regenerative medicine.

Drug Delivery Systems

N-Fmoc-L-serine-based hydrogels can be engineered to release therapeutic agents in a controlled manner. This sustained release mechanism is essential for enhancing the efficacy of drugs while minimizing side effects. Studies have shown that these hydrogels can effectively deliver proteins such as RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand), promoting osteoclastogenesis for bone regeneration .

Case Study: Osteoclastogenesis Induction

A study focused on using N-Fmoc-L-serine hydrogels to deliver RANKL demonstrated a sustained release profile over 48 hours, significantly enhancing osteoclast differentiation and activity without compromising the bioactivity of the released protein .

Research on Amyloid Structures

Recent studies have utilized N-Fmoc-L-serine to investigate its dynamics within amyloid fibrils, particularly in relation to neurodegenerative diseases such as Alzheimer's. The compound's behavior in these systems provides insights into protein folding and aggregation processes.

Dynamics Analysis

Using techniques such as deuterium NMR, researchers have compared the dynamics of serine side chains within amyloid structures to those of N-Fmoc-L-serine. This research aids in understanding how modifications at specific amino acid positions can influence the stability and formation of amyloid fibrils .

Mechanism of Action

The primary mechanism of action of N-Fmoc-L-serine Hydrate involves the protection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino group, preventing unwanted reactions. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring the protection of the substrate .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Variations

Key structural analogs of N-Fmoc-L-serine Hydrate include derivatives with modified side chains or additional protecting groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Characteristics |

|---|---|---|---|---|---|

| This compound | 73724-45-5 | C₁₈H₁₇NO₅·xH₂O | 327.33 (anhydrous) | -OH (serine), Fmoc, hydrate | High polarity; soluble in DMF |

| N-Fmoc-O-tert-butyl-L-serine | 197632-77-2 | C₂₃H₂₇NO₅ | 397.47 | -O-tert-butyl, Fmoc | Lipophilic; requires DCM/THF |

| N-Fmoc-N,O-dimethyl-L-serine | - | - | - | -N-CH₃, -O-CH₃ | Increased hydrophobicity |

| Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH | - | ~C₃₄H₄₄N₂O₁₅ | ~792.71 | Tetra-acetylgalactose, Fmoc | Low aqueous solubility |

| Fmoc-L-homoarginine | 776277-76-0 | C₂₂H₂₆N₄O₄ | 410.47 | Guanidine side chain, Fmoc | Polar; soluble in acidic buffers |

Key Observations :

- N-Fmoc-O-tert-butyl-L-serine (CAS 197632-77-2) incorporates a tert-butyl ether group, enhancing steric protection of the serine hydroxyl group. This derivative is preferred in SPPS where prolonged exposure to acidic conditions is required, as the tert-butyl group resists cleavage under moderate acidity .

- Sugar-Modified Derivatives (e.g., Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH) are utilized in glycopeptide synthesis. The acetylated galactose moiety necessitates post-synthetic deprotection (e.g., hydrazine) to expose the carbohydrate for biological interactions .

- N-Fmoc-N,O-dimethyl-L-serine introduces dimethyl groups, reducing hydrogen-bonding capacity and altering peptide backbone conformation, which may influence secondary structure formation .

Research Findings :

- The tert-butyl group in N-Fmoc-O-tert-butyl-L-serine provides superior stability during Fmoc deprotection, minimizing side reactions compared to the hydrate form, which may undergo partial dehydration under vacuum .

- Acetylated glycosylated serines (e.g., Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH) exhibit reduced aggregation during SPPS due to increased steric bulk, improving yield in glycopeptide assembly .

Commercial and Industrial Relevance

- Thermal Stability : Differential scanning calorimetry (DSC) of N-Fmoc-O-tert-butyl-L-serine shows a melting point of 213–218°C, higher than the hydrate form, which may decompose upon heating due to water loss .

Q & A

Q. What are the key steps in synthesizing N-Fmoc-L-serine Hydrate?

The synthesis typically involves:

- Protection of the amino group : Reacting L-serine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a biphasic solvent system (e.g., methyl tert-butyl ether/water) under basic conditions (pH 8.5–9.0) to ensure efficient Fmoc coupling .

- Acidification and extraction : Adjusting the pH to 2.0–2.5 with HCl to precipitate the product, followed by solvent extraction and recrystallization for purity enhancement .

- Yield optimization : Recrystallization using acetonitrile and methyl tert-butyl ether improves crystallinity, though yields may vary (e.g., ~41.5% in large-scale protocols) .

Q. How should this compound be handled to ensure stability during experiments?

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .

- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Post-experiment waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to monitor Fmoc-protected compounds. Purity >95% is typical for research-grade material .

- Mass spectrometry : Confirm molecular weight (327.33 g/mol for this compound) and isotopic labeling (if applicable) .

Q. How is the Fmoc group removed during peptide synthesis?

- Standard deprotection : Treat with 20% piperidine in DMF for 20–30 minutes to cleave the Fmoc group via β-elimination .

- Alternative methods : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enable mild, room-temperature deprotection, preserving acid-sensitive side chains .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) be incorporated into this compound for NMR studies?

- Synthesis strategy : Use isotopically labeled L-serine (e.g., L-serine-¹³C₃,¹⁵N) as the starting material. Follow Fmoc-protection protocols with modified solvents (e.g., deuterated THF) to minimize isotopic dilution .

- Applications : Enables precise structural analysis in peptide dynamics and protein-ligand interactions via ¹H-¹³C HSQC NMR .

Q. What strategies mitigate side reactions during Fmoc protection of serine’s hydroxyl group?

- Temporary protecting groups : Use tert-butyl or trityl groups to block serine’s hydroxyl before Fmoc coupling, preventing undesired esterification .

- pH control : Maintain reaction pH >7 to avoid protonation of the amino group, but <10 to prevent Fmoc cleavage .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound?

- Resin selection : Use chlorotrityl resins for C-terminal anchoring, enabling mild cleavage conditions (e.g., 1% TFA in DCM) to preserve serine’s integrity .

- Coupling additives : Incorporate HOBt (1-hydroxybenzotriazole) or OxymaPure to enhance coupling efficiency and reduce racemization .

Q. What are the challenges in synthesizing Fmoc-L-serine derivatives with functionalized side chains?

- Hydroxyl group reactivity : Serine’s –OH can undergo unintended acylation; orthogonal protection (e.g., allyl esters) is critical .

- Case study : Synthesis of Fmoc-L-Nle(6-OH)-OH involves hydroxylation at the 6th position using KMnO₄ under controlled acidic conditions .

Q. How do solvent systems influence the crystallization of this compound?

Q. What advanced techniques validate the stereochemical integrity of Fmoc-protected serine?

- Chiral HPLC : Use a Chirobiotic T column with ethanol/hexane mobile phase to confirm enantiomeric purity (e.g., >99% ee) .

- Circular dichroism (CD) : Monitor the Fmoc group’s π→π* transition (210–230 nm) to detect racemization during prolonged coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.